molecular formula C7H5BrClIO B2488810 3-Bromo-2-chloro-5-iodoanisole CAS No. 1263377-40-7

3-Bromo-2-chloro-5-iodoanisole

Cat. No.: B2488810
CAS No.: 1263377-40-7
M. Wt: 347.37
InChI Key: GOVVRCZPILNXFE-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-iodoanisole (C₇H₅BrClIO) is a halogenated anisole derivative featuring bromine, chlorine, iodine, and a methoxy group on a benzene ring. The substituents occupy the 2-, 3-, and 5-positions, respectively. The electron-withdrawing halogens and electron-donating methoxy group create unique electronic effects, influencing reactivity in cross-coupling reactions and electrophilic substitutions.

Properties

IUPAC Name

1-bromo-2-chloro-5-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClIO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVVRCZPILNXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-iodoanisole typically involves halogenation reactions. One common method is the sequential halogenation of anisole. The process begins with the bromination of anisole to form 3-bromoanisole, followed by chlorination to yield 3-bromo-2-chloroanisole, and finally iodination to obtain this compound. The reactions are usually carried out under controlled conditions using appropriate halogenating agents and catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-iodoanisole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups in the presence of palladium catalysts.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed under appropriate conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds or alkylated anisoles.

    Oxidation and Reduction Reactions: Products include quinones or dehalogenated anisoles.

Scientific Research Applications

3-Bromo-2-chloro-5-iodoanisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, especially as a precursor for bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-iodoanisole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Molecular Structure and Substituent Positioning

The positions and types of substituents significantly impact physicochemical properties and reactivity. Key analogues include:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number
3-Bromo-2-chloro-5-iodoanisole 2-Cl, 3-Br, 5-I, 1-OCH₃ C₇H₅BrClIO 353.38* Not reported
2-Bromo-5-iodoanisole 2-Br, 5-I, 1-OCH₃ C₇H₆BrIO 312.93 755027-18-0
5-Bromo-2-chloroanisole 2-Cl, 5-Br, 1-OCH₃ C₇H₆BrClO 221.48 16817-43-9
3-Bromo-5-chloroanisole 3-Br, 5-Cl, 1-OCH₃ C₇H₆BrClO 221.48 Not reported
3-Bromo-5-(trifluoromethoxy)anisole 3-Br, 5-OCF₃, 1-OCH₃ C₈H₆BrF₃O₂ 271.03 1330750-28-1

*Calculated based on isotopic masses.

Key Observations :

  • Halogen Diversity : The target compound uniquely combines Br, Cl, and I, increasing molecular weight and steric bulk compared to analogues with fewer halogens .
  • Substituent Effects: The methoxy group at position 1 (anisole) acts as an electron donor, while halogens deactivate the ring. The 2-Cl and 3-Br substituents may sterically hinder reactions at adjacent positions.

Physical Properties

Compound Name Boiling Point (°C) Density (g/mL) Melting Point (°C)
2-Bromo-5-iodoanisole 293.7 (predicted) 2.062 Not reported
5-Bromo-2-chloroanisole Not reported 1.631 Not reported
3-Bromo-5-(trifluoromethoxy)anisole Not reported Not reported Not reported

Trends :

  • Higher halogen content correlates with increased density (e.g., 2-Bromo-5-iodoanisole: 2.062 g/mL vs. 5-Bromo-2-chloroanisole: 1.631 g/mL) .
  • Iodine’s large atomic radius contributes to higher boiling points in iodinated derivatives .

Reactivity Insights :

  • Iodine at position 5 enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) due to its polarizable nature .
  • Chlorine at position 2 (ortho to methoxy) may hinder electrophilic substitution at adjacent positions due to steric effects .

Biological Activity

3-Bromo-2-chloro-5-iodoanisole (CAS No. 1263377-40-7) is a halogenated anisole derivative that has attracted attention due to its potential biological activities. The presence of multiple halogen atoms—bromine, chlorine, and iodine—enhances its chemical reactivity and potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with related compounds.

Interaction with Biological Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to cell death in pathogenic organisms.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that halogenated compounds often possess antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. For instance, studies have shown that similar halogenated anisoles exhibit significant antibacterial activity against various strains of bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties, potentially by inducing apoptosis in cancer cells or inhibiting tumor growth. However, comprehensive clinical trials are necessary to confirm these effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundHalogen SubstituentsNotable Biological Activity
This compoundBr, Cl, IPotential antimicrobial and anticancer activity
2-Bromo-5-iodoanisoleBr, IModerate antimicrobial activity
3-Bromo-4-chloroanisoleBr, ClLimited biological studies
2-Chloro-5-iodoanisoleCl, IAntimicrobial activity reported

Case Studies

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

  • Antimicrobial Efficacy : A study on halogenated anisoles demonstrated that compounds with multiple halogens exhibited enhanced antibacterial properties compared to their non-halogenated counterparts.
  • Cancer Cell Line Studies : Research involving structurally similar compounds has shown promising results in inhibiting the growth of various cancer cell lines, suggesting a potential pathway for further exploration of this compound.

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